Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate
Overview
Description
Synthesis Analysis
Synthesis of related ethyl esters involves sequential hydrogenation processes, demonstrating the complexity and precision required in chemical synthesis. For instance, the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate has shown to produce ethyl 2-hydroxy-4-arylbutyrate with high enantioselectivity, indicating the intricacies involved in achieving desired chemical structures and purities through controlled reactions and conditions (Meng, Zhu, & Zhang, 2008).
Molecular Structure Analysis
Crystal structure analysis is crucial for understanding the geometric and electronic configuration of chemical compounds. Studies such as those on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provide insights into molecular crystallization patterns, essential for elucidating the compound's chemical behavior and reactivity (Yeong et al., 2018).
Chemical Reactions and Properties
Chemical reactions, such as cycloadditions, are pivotal for modifying and creating new chemical entities. The phosphine-mediated [3+2] cycloaddition reactions involving ethyl derivatives highlight the versatility of ethyl esters in synthetic chemistry, paving the way for generating novel compounds with significant yields and under mild conditions (Guan & Shi, 2009).
Physical Properties Analysis
Analyzing the physical properties, such as crystallinity and molecular orientation, provides a foundation for understanding a compound's stability and solubility. For instance, the detailed examination of crystal structures and molecular conformations through X-ray diffraction analysis reveals the intermolecular interactions that influence the compound's physical state and behavior (Kaur et al., 2012).
Scientific Research Applications
Structural and Optical Properties
- The structural and optical properties of certain derivatives, including their formation into thin films and how these films exhibit nanocrystallite dispersion within an amorphous matrix, have been analyzed. The analysis includes absorption parameters, molar extinction coefficient, oscillator strength, and electric dipole strength, indicating their potential applications in material science and photonics (Zeyada, El-Nahass, & El-Shabaan, 2016).
Dielectric Properties
- The AC electrical conductivity and dielectrical properties of related compounds have been determined, showcasing how such materials can be used in electronic devices and sensors. This study points out the influence of substitution groups on these properties, highlighting the significance of molecular modification for tailored applications (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).
Synthesis and Reactivity
- Investigations into the synthesis routes and reactivity of related compounds offer insights into creating various esters and derivatives with potential applications in pharmaceuticals and organic synthesis. These studies provide foundational knowledge for the development of new synthetic methodologies and chemical intermediates (Yates, Bhamare, Granger, & Macas, 1993).
Material Science and Polymer Production
- The production of polymers containing aromatic substituents by certain bacteria has been explored, demonstrating the potential of these compounds in creating new types of biodegradable plastics with unique properties. This research suggests avenues for the development of environmentally friendly materials with specific mechanical and thermal characteristics (Curley, Hazer, Lenz, & Fuller, 1996).
Photolytic and Photoisomerisation Studies
- Studies on the photolysis and photoisomerisation of related compounds in various solvents reveal complex behaviors that could be exploited in the development of photoresponsive materials. These materials may find applications in fields ranging from photopharmacology to the design of advanced materials with switchable properties (Ang & Prager, 1992).
properties
IUPAC Name |
ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O4/c1-2-22-19(21)10-6-9-18(20)15-11-13-17(14-12-15)23-16-7-4-3-5-8-16/h3-5,7-8,11-14H,2,6,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFZEAUJPOMSMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544373 | |
Record name | Ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate | |
CAS RN |
105769-45-7 | |
Record name | Ethyl 5-oxo-5-(4-phenoxyphenyl)pentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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